Citronellal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMFOYXAPHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041790 | |
| Record name | Citronellal | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |
| Record name | Citronellal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Citronellal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
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| Record name | Citronellal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citronellal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
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Flash Point |
165 °F (74 °C) (CLOSED CUP) | |
| Record name | CITRONELLAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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Solubility |
Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citronellal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853 g/cu cm at 20 °C, 0.850-0.860 | |
| Record name | CITRONELLAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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| Record name | Citronellal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.28 [mmHg], VP: 5 mm Hg, temp not specified | |
| Record name | Citronellal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CITRONELLAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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Color/Form |
Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |
CAS No. |
106-23-0 | |
| Record name | Citronellal | |
| Source | CAS Common Chemistry | |
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| Record name | Citronellal | |
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| Record name | CITRONELLAL | |
| Source | DTP/NCI | |
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| Record name | 6-Octenal, 3,7-dimethyl- | |
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| Record name | Citronellal | |
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| Record name | Citronellal | |
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| Record name | CITRONELLAL | |
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| Record name | CITRONELLAL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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| Record name | Citronellal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Methodologies for Citronellal Characterization and Analysis
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are indispensable for separating the complex mixtures found in essential oils, enabling the isolation and quantification of individual components like citronellal (B1669106).
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the compositional analysis and identification of volatile compounds in essential oils. GC separates components based on their volatility and interaction with the stationary phase, while MS provides mass spectral data that aids in identifying the separated compounds by comparing them to spectral libraries and fragmentation patterns.
Research has consistently identified this compound as a major constituent in citronella oil. For instance, GC-MS analysis of Cymbopogon nardus essential oil has revealed this compound to be present at concentrations such as 22.15% tandfonline.com, tandfonline.com, researchgate.net. Other studies have reported varying percentages, with this compound being identified as a major component in various Cymbopogon species ui.ac.idmdpi.comresearchgate.netunespadang.ac.idui.ac.idbibliotekanauki.pl. For example, GC-MS analysis of Eucalyptus citriodora essential oil identified this compound as the principal component scione.com. Similarly, GC-MS analysis of Citrus maxima leaf oil identified citronellol (B86348) as the major component, while this compound was present in minor quantities japsonline.com.
High-Performance Thin Layer Chromatography (HPTLC) for Quality Assessment and Quantification of this compound Content
High-Performance Thin Layer Chromatography (HPTLC) offers a sensitive, rapid, and cost-effective method for the quality assessment and quantification of specific compounds in complex mixtures like essential oils. It is particularly useful for identifying adulterants and verifying the authenticity of essential oils.
An HPTLC technique has been developed for the absolute quantification of this compound, serving as a characteristic chemical marker in citronella oil researchgate.netnih.govtandfonline.comtandfonline.com. This method has demonstrated its ability to quantify this compound content, revealing wide variations from trace amounts to 30.65% (w/w) in commercial samples researchgate.netnih.govtandfonline.comtandfonline.com. This technique can also detect adulterants, such as vegetable oils, by quantifying triglycerides alongside this compound researchgate.netnih.govtandfonline.comtandfonline.com. Furthermore, HPTLC has been utilized to differentiate between the two main chemotypes of citronella oil researchgate.netnih.govtandfonline.comtandfonline.com. HPTLC profiles have also been used for the characterization of essential oil components, including the identification of unknown components when standard references are provided researchgate.net.
Application of GC-MS in Studying Essential Oil Fractionation
GC-MS is instrumental in analyzing fractions obtained from the separation of essential oils, such as through vacuum distillation fractionation. This application helps in isolating and identifying specific valuable compounds.
Studies have utilized GC-MS to analyze fractions of citronella oil obtained via vacuum fractionation. For example, one study identified fractions containing high percentages of this compound, with one fraction yielding 95.10% this compound after purification ui.ac.idui.ac.idresearchgate.netsemanticscholar.org. Other identified fractions included D-Limonene (72.89%), citronellol (up to 80.65%), and geraniol (B1671447) (up to 65.56%) ui.ac.idui.ac.idresearchgate.net. GC-MS analysis guides the fractionation process by identifying the major compounds present in the oil, allowing for targeted isolation of components like this compound, citronellol, and geraniol to increase their added value ui.ac.idui.ac.idresearchgate.net. The analysis of essential oil fractions using GC-MS has been crucial in isolating compounds such as this compound with purities reaching up to 95.10% semanticscholar.org.
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure and purity of chemical compounds, complementing chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for confirming the chemical structure of compounds. It provides detailed information about the arrangement of atoms within a molecule.
NMR spectroscopy has been successfully used for the structural confirmation of this compound. For instance, ¹H and ¹³C NMR spectral assignments have been reported, detailing characteristic chemical shifts for the aldehydic proton, methyl, methylene, and methine protons, as well as carbon atoms in this compound scione.comresearchgate.netscispace.comnih.gov. Two-dimensional (2D) NMR techniques, such as HSQC, HMBC, and DQF-COSY, have also been employed for more comprehensive structural elucidation scione.comnih.gov. NMR data, when compared with standard spectra, confirms the identity and purity of isolated this compound researchgate.netscispace.com. For example, studies have used ¹H NMR to verify the structure of this compound, noting specific peaks corresponding to its functional groups scione.comresearchgate.netnih.gov.
Infrared (IR) Spectroscopy in Conjunction with Gas-Liquid Chromatography (GLC) for Detailed Analysis
Infrared (IR) spectroscopy identifies functional groups within a molecule by analyzing its absorption of infrared radiation. When coupled with Gas-Liquid Chromatography (GLC), it allows for detailed analysis of separated components, providing both separation and functional group information.
The combination of GLC and IR spectroscopy has been recognized as an ideal means for detailed analysis of complex mixtures like citronella oil nsf.gov.lk. IR spectroscopy can identify characteristic functional groups present in this compound, such as the aldehyde carbonyl (C=O) stretch, which typically appears around 1716 cm⁻¹ researchgate.net. Studies have used FT-IR spectroscopy to characterize compounds, including this compound, by identifying specific absorption bands corresponding to its molecular structure researchgate.netresearchgate.netspectroscopyonline.com. While direct studies coupling IR with GLC specifically for this compound analysis are less detailed in the provided search results, the principle of using IR for functional group identification of separated GC components is well-established for detailed chemical analysis nsf.gov.lkjapsonline.com.
Biosynthesis and Biotransformation of Citronellal
Enzymatic Pathways of Citronellal (B1669106) Biosynthesis in Plants
The biosynthesis of this compound in plants is a complex process that draws upon fundamental metabolic pathways and specific enzymatic activities.
Mevalonate (B85504) Pathway as a Primary Route
The mevalonate (MVA) pathway serves as a fundamental route for the synthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.netmdpi.com. This pathway, primarily localized in the cytoplasm and endoplasmic reticulum, utilizes acetyl-CoA as its starting material researchgate.net. While the MVA pathway is a general precursor pathway for a vast array of terpenoids, including sesquiterpenes and triterpenes, it contributes to the pool of isoprenoid units that can be channeled into the biosynthesis of monoterpenoids like this compound nih.gov.
Role of PRISE Enzymes in Citronellol (B86348) Biosynthesis with this compound as an Intermediate
Progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE) are crucial in the biosynthesis of citronellol, with this compound acting as a key intermediate in this process nih.govresearchgate.netmpg.de. Research in plant species such as Pelargonium has identified specific PRISE enzymes, identified as citral (B94496) reductases (PhCIRs), that catalyze the conversion of citral into this compound researchgate.netmpg.de. These enzymes exhibit differential stereoselectivity, capable of producing either predominantly (S)-citronellal or a racemic mixture of (R)- and (S)-citronellal, thereby influencing the enantiomeric composition of the final citronellol product researchgate.netmpg.de.
Conversion of Geranyl Diphosphate (GDP) to Geranyl Monophosphate (GP) by Nudix Hydrolase as a Precursor Step
Nudix hydrolases are involved in the biosynthesis of monoterpenes like geraniol (B1671447) and indirectly in this compound pathways, particularly within the cytosol of glandular trichomes researchgate.netnih.govebrary.net. These enzymes catalyze the conversion of geranyl diphosphate (GDP) to geranyl monophosphate (GP) researchgate.netnih.govebrary.net. This conversion is considered a precursor step, as GP is subsequently transformed, potentially through dephosphorylation by other phosphatases, to yield geraniol researchgate.netnih.govebrary.netmdpi.com. For instance, the Nudix hydrolase PgNdx1 from Pelargonium has demonstrated the capacity to hydrolyze GDP to GP with a KM of approximately 750 nM researchgate.netnih.gov. This non-canonical pathway, utilizing Nudix hydrolases, represents an alternative to the more traditional terpene synthase-mediated production of geraniol from GDP mdpi.com.
Biotransformation of this compound to Related Terpenoids
This compound can also be modified through biotransformation processes, leading to related terpenoid compounds.
Reductive Bioconversion to Citronellol
This compound undergoes reductive bioconversion to citronellol, a transformation that can be facilitated by various microorganisms google.comnih.govasm.orgacs.org. Certain mushroom species, such as Neofomitella polyzonata, have been shown to efficiently reduce this compound present in citronella oil into citronellol and geraniol, thereby altering the aroma profile towards floral and rosy notes acs.org. This microbial reduction can occur with varying levels of enantioselectivity, producing either (R)- or (S)-citronellol asm.org.
Table 1: Reductive Bioconversion of this compound to Citronellol
| Substrate | Product(s) | Microorganism | Time (h) | Yield (%) | Reference |
| Citronella oil | Citronellol, Geraniol | Neofomitella polyzonata | 12 | 87.2 | acs.org |
Oxidative Conversion of Citronellol to this compound by Gluconobacter oxydans and Gluconobacter cerinus
Conversely, the oxidative biotransformation of citronellol to this compound can be mediated by specific bacterial species, notably within the Gluconobacter genus google.com. For example, Gluconobacter oxydans has been observed to convert citronellol into this compound and citronellic acid within approximately 144 hours google.com. Similarly, Gluconobacter cerinus has demonstrated the capacity to perform this oxidative conversion, transforming citronellol into this compound over the same timeframe google.com. These bacteria possess membrane-bound dehydrogenases that enable such oxidative biotransformations mdpi.com.
Table 2: Oxidative Biotransformation of Citronellol to this compound
| Substrate | Product(s) | Microorganism | Time (hours) | Reference |
| Citronellol | This compound, Citronellic acid | Gluconobacter oxydans | 144 | google.com |
| Citronellol | This compound | Gluconobacter cerinus | 144 | google.com |
Table 3: Enzymatic Conversion of Geraniol to this compound via Geranial Intermediate
| Starting Material | Intermediate | Enzyme Combination | Product | Conversion (%) | Enantiomeric Excess (ee) | Time (h) | Reference |
| Geraniol | Geranial | CgrAlcOx + OYE2 | (R)-Citronellal | 95.1 | ≥ 95% | 2.5 | tudelft.nl |
| Geraniol | Geranial | CgrAlcOx + GluER | (S)-Citronellal | 95.3 | ≥ 99% | 2.5 | tudelft.nl |
Note: CgrAlcOx catalyzes the oxidation of geraniol to geranial, and OYE2 or GluER then catalyze the reduction of geranial to this compound.
Advanced Synthetic Methodologies and Chemical Transformations of Citronellal
Hydrogenation and Reduction Strategies involving Citronellal (B1669106)
Hydrogenation and reduction reactions are pivotal in transforming this compound and related compounds into desired products like menthol (B31143). These processes often require specific catalysts and conditions to achieve high selectivity and yield.
Synthesis of menthol from this compound via isopulegol (B1217435) intermediates using bifunctional catalysts (e.g., Ru- and Pt-catalysts)
The one-pot synthesis of menthol from this compound is a significant area of research, leveraging bifunctional catalysts that combine acidic sites for cyclization and metal sites for hydrogenation. This process typically involves two key steps: the intramolecular cyclization of this compound to isopulegol, followed by the hydrogenation of isopulegol to menthol.
Research has demonstrated the effectiveness of various Ru- and Pt-based catalysts. For instance, Ru supported on H-beta zeolites has shown high selectivity (>93%) for menthol formation from this compound. Pt-based catalysts, such as Pt extrudates containing H-beta zeolites, have also been investigated, achieving conversion levels between 79.6% and 84.5%. The choice of support and the nature of the metal significantly influence the catalyst's activity, selectivity, and stability, with careful control over acidity being crucial to prevent side reactions like dehydration or defunctionalization of the product.
Table 1: Catalysts for Menthol Synthesis from this compound
| Catalyst System (Metal/Support) | Key Features / Role | Reported Performance (Selectivity/Conversion) | References |
| Ru/H-beta zeolite | Bifunctional: Ru for hydrogenation, zeolite for cyclization | High selectivity (>93%) for menthol | researchgate.net |
| Pt/H-beta zeolite | Bifunctional: Pt for hydrogenation, zeolite for cyclization | Conversion 79.6–84.5% | researchgate.net |
| Bifunctional Me(Ir, Pd)/beta zeolite | Bifunctional catalysts for one-pot synthesis | Active and selective for menthol synthesis | |
| Doped nanoscopic hydroxylated fluorides (e.g., 0.1% Pd/AlF3) | Bifunctional catalysts for one-pot synthesis | Active and selective for menthol synthesis |
Selective hydrogenation of citral (B94496) to this compound using palladium nanoparticles in aqueous media
The selective hydrogenation of citral to this compound is a critical step for producing this compound from a readily available precursor. This transformation requires reducing the conjugated carbon-carbon double bond of citral while preserving the aldehyde functionality. Palladium (Pd) nanoparticles, particularly when dispersed in aqueous media, have emerged as highly effective catalysts for this selective reduction, aligning with green chemistry principles.
Studies have shown that using ammonium-capped palladium nanoparticles (around 3 nm in size) in aqueous suspensions can achieve excellent selectivity for this compound, reaching up to 95% at complete citral conversion. The presence of alkali additives, such as potassium hydroxide (B78521) (KOH), is vital for controlling this selectivity and minimizing the formation of undesired byproducts. These catalytic systems are often recyclable, with some demonstrating activity over multiple cycles without significant loss in performance. Furthermore, the process has been successfully scaled up to multigram quantities, highlighting its practical applicability.
Table 2: Palladium Catalysts for Selective Citral to this compound Hydrogenation
| Catalyst System (Pd Nanoparticles) | Reaction Medium | Key Additives/Stabilizers | Reported Performance (Selectivity/Conversion) | References |
| Ammonium-capped Pd NPs (~3 nm) | Aqueous media | KOH (crucial for selectivity) | 95% selectivity at complete conversion | , |
| Pd/CMS | Aqueous media | Alkali (e.g., K₂CO₃) | ~92% selectivity at complete conversion | |
| Palladium nanoparticles | Water | N/A | High selectivity |
Stereoselective Synthesis and Chiral Derivatization
This compound's inherent chirality and its potential for stereoselective transformations make it a valuable building block in asymmetric synthesis.
Chiral precursor for asymmetric synthesis of related compounds
This compound can serve as a chiral precursor in the asymmetric synthesis of various related compounds. The ability to obtain enantiomerically pure forms of this compound, such as (R)-citronellal or (S)-citronellal, is fundamental to its utility in this regard. For instance, the stereoselective cyclization of this compound can yield enantiomerically enriched isopulegol, which is then hydrogenated to menthol isomers. The control over stereochemistry at the carbon bearing the methyl group and the isopropyl group in menthol is achieved through these carefully designed synthetic routes, often starting with chiral this compound or employing chiral catalysts.
Synthesis of oxime acetate (B1210297) as a key compound in (+)-menthofurane synthesis
The transformation of this compound into oxime acetate represents a specific derivatization pathway with significant synthetic utility. Specifically, the synthesis of (R)-citronellal leads to the formation of oxime acetate, which is recognized as a key intermediate in the synthesis of (+)-menthofurane. (+)-Menthofurane is a naturally occurring compound found in peppermint oil and is widely utilized in the perfume industry for its characteristic aroma. This transformation underscores this compound's role in accessing complex chiral molecules through targeted derivatization.
Novel Reaction Pathways and Catalyst Development
Compound List:
this compound
Menthol
Isopulegol
Citral
(+)-Menthol
(-)-Menthol
(-)-Isopulegol
(+)-Isopulegol
Oxime acetate
(+)-Menthofurane
Myrcene
Citronellyl acetate
Menthone
Pulegone
Thymol
Neomenthol
Isomenthol
Neoisomenthol
Isomenthone
Diethylgeranylamine (DGA)
Menthyl benzoate (B1203000)
Pharmacological and Biomedical Research of Citronellal
Antimicrobial Activities and Mechanisms
Citronellal (B1669106) has demonstrated a broad spectrum of antimicrobial activity, including effects against various bacteria and fungi. Its modes of action are multifaceted, often involving the disruption of microbial cell structures and vital cellular processes.
Antibacterial effects against Staphylococcus and Escherichia bacteria
This compound exhibits antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. fip.orgnih.govup.pt Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against these bacteria. For instance, one study reported the MIC of this compound for E. coli to be 37.5 mg/mL and for S. aureus to be 18.8 mg/mL. mdpi.com Another study found that citronellol (B86348), a related compound, was highly effective against both pathogens, followed by this compound. nih.govup.pt
The antibacterial action of this compound involves damage to the bacterial cell surface. nih.govup.pt Research indicates that exposure to this compound leads to changes in the hydrophobicity and surface charge of the bacterial cells, ultimately disrupting the cell membrane and causing leakage of essential intracellular components like potassium ions (K+). nih.govup.pt Interestingly, some research suggests that Gram-negative bacteria like E. coli may be more susceptible to this compound than Gram-positive bacteria such as S. aureus. mdpi.com
**Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli and *S. aureus***
| Bacterium | MIC (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 37.5 | mdpi.com |
| Staphylococcus aureus | 18.8 | mdpi.com |
| Escherichia coli | 0.5 (nanoemulsion) | alexjvs.com |
| Staphylococcus aureus | Not specified |
Antifungal properties, particularly against Candida species and Penicillium digitatum
This compound has shown significant antifungal activity against various fungal species, including those of medical and agricultural importance. Notably, it is effective against Candida species, opportunistic human pathogens, and Penicillium digitatum, a major postharvest pathogen of citrus fruits. nih.govresearchgate.netnih.gov
Research has established the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against P. digitatum at 1.36 mg/mL and 2.72 mg/mL, respectively. nih.govresearchgate.netnih.gov this compound has been shown to visibly inhibit the germination of P. digitatum spores and delay the onset of green mold decay in citrus fruits in a dose-dependent manner. nih.gov It also effectively inhibits the mycelial growth of this fungus. nih.govresearchgate.netnih.gov Furthermore, this compound has demonstrated the ability to inhibit the growth of Candida albicans by affecting its membrane integrity and arresting the cell cycle. nih.gov
Mechanisms of antifungal action: cell membrane disruption, ergosterol (B1671047) biosynthesis inhibition, mitochondrial dysfunction, DNA damage, and reactive oxygen species generation
The antifungal activity of this compound stems from its ability to interfere with multiple cellular processes in fungi:
Cell Membrane Disruption and Ergosterol Biosynthesis Inhibition: A primary target of this compound is the fungal cell membrane. nih.gov It interferes with membrane homeostasis by increasing the fungus's sensitivity to agents that perturb the membrane. nih.gov A key mechanism is the inhibition of ergosterol biosynthesis. nih.govresearchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. nih.gov Studies have shown that this compound treatment leads to a significant decrease in ergosterol content in P. digitatum, while lanosterol (B1674476), a precursor in ergosterol synthesis, accumulates. nih.govresearchgate.netnih.gov This suggests that this compound down-regulates the genes responsible for the conversion of lanosterol to ergosterol, with ERG3 being a key gene affected. mdpi.com The disruption of ergosterol synthesis ultimately compromises the cell membrane's integrity. nih.gov
Mitochondrial Dysfunction, DNA Damage, and Reactive Oxygen Species (ROS) Generation: In Candida albicans, this compound has been shown to induce mitochondrial dysfunction. nih.govresearchgate.netscielo.br This is evidenced by mitochondrial membrane depolarization, reduced metabolic activity, and inhibited growth on non-fermentable carbon sources. nih.govresearchgate.netscielo.br Furthermore, this compound treatment leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cellular components. nih.govresearchgate.netscielo.br This increase in ROS contributes to cell necrosis. nih.govresearchgate.netscielo.br this compound has also been observed to cause DNA damage in C. albicans. nih.govresearchgate.netscielo.br These dual mechanisms of membrane disruption and oxidative damage contribute to its potent antifungal effects. nih.govresearchgate.net
Anti-biofilm activity
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. This compound has demonstrated the ability to inhibit the formation of biofilms by both S. aureus and E. coli. mdpi.com
Studies have shown that this compound can reduce the total biomass of biofilms. For instance, it can remove up to 30% of E. coli biofilm biomass and 23% of S. aureus biofilm biomass. mdpi.com While it may be less effective at removing established biofilm biomass compared to some disinfectants, its ability to inhibit biofilm formation is significant. mdpi.comnih.govnanobioletters.com The anti-biofilm activity is crucial in preventing persistent infections and contamination.
Anti-inflammatory and Antioxidant Properties
Beyond its antimicrobial effects, this compound also possesses anti-inflammatory and antioxidant properties, which contribute to its potential therapeutic applications.
Inhibition of lipoxygenase
This compound has been identified as a potent inhibitor of the lipoxygenase (LOX) enzyme. researchgate.netpsu.eduinnovareacademics.in Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators derived from arachidonic acid. researchgate.net By inhibiting LOX, this compound can reduce the production of these pro-inflammatory molecules.
Research has shown that this compound exhibits a high degree of lipoxygenase inhibitory activity, with one study reporting an IC50 value of 1.66 µg/ml. psu.edu This was a more potent inhibition than other related terpenes like citronellol and citral (B94496). psu.edu The anti-inflammatory effects of this compound are believed to be linked to this inhibition of the arachidonic acid pathway, which in turn can prevent cell migration and edema formation associated with inflammation. researchgate.net
Modulation of Oxidative Stress and Inflammatory Signaling Pathways
This compound has demonstrated a capacity to modulate oxidative stress and key inflammatory signaling pathways. Research indicates that this compound can inhibit the production of pro-inflammatory mediators. For instance, studies have shown its ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.govresearchgate.net It has also been found to decrease the expression of matrix metalloproteinase-9 (MMP-9), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase-2 (iNOS-2), all of which are key markers of inflammation. researchgate.netnih.gov
In models of oxidative stress, this compound has been shown to prevent the production of reactive oxygen species (ROS) and lipid peroxidation. researchgate.netnih.gov It enhances the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. researchgate.netnih.gov This, in turn, boosts the levels of antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidase (GSH), and superoxide (B77818) dismutase (SOD). researchgate.netnih.govmdpi.com This antioxidant activity is thought to be due to the compound's ability to scavenge free radicals. nih.gov
The anti-inflammatory effects of this compound are further supported by its ability to inhibit the activation of microglia and astrocytes, which are central to neuroinflammation. researchgate.netnih.gov Research has also pointed to its involvement in the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-ATP-sensitive K+ channel pathway as a mechanism for its effects on inflammatory nociception. tandfonline.comtandfonline.comresearchgate.net
Table 1: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Marker | Effect of this compound | Research Model |
|---|---|---|
| TNF-α | Reduced secretion | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov, In vitro (6-OHDA-induced neurotoxicity) researchgate.net |
| IL-1β | Reduced secretion | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov, In vitro (6-OHDA-induced neurotoxicity) researchgate.net |
| IL-6 | Reduced secretion | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov, In vitro (6-OHDA-induced neurotoxicity) researchgate.net |
| COX-2 | Decreased expression | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov |
| iNOS-2 | Decreased expression | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov |
| ROS | Prevented production | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov |
| Nrf2 | Enhanced expression | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov |
| CAT, GSH, SOD | Increased levels/activity | In vivo (rotenone-induced neurodegeneration) researchgate.netnih.gov, In vitro (scopolamine-induced cognitive impairment) mdpi.com |
Neuroinflammation Attenuation
This compound has shown promise in attenuating neuroinflammation, a process implicated in various neurodegenerative diseases. Studies have demonstrated that this compound can prevent the activation of microglia and astrocytes, key inflammatory cells in the central nervous system. researchgate.netnih.gov In a rat model of Parkinson's disease, this compound administration was found to decrease the expression of cyclooxygenase-2 and inducible nitric oxide synthase-2, which are significant markers of neuroinflammation. researchgate.netnih.gov
Furthermore, research indicates that this compound can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain. researchgate.netnih.gov This anti-inflammatory action is believed to contribute to its neuroprotective effects. The ability of this compound to suppress neuroinflammatory responses suggests its potential as a therapeutic agent for neurodegenerative disorders where inflammation plays a critical role. nih.gov
Neurological and Behavioral Effects
Sedative effects and interaction with GABAergic pathways
This compound has been shown to exhibit sedative-like effects, primarily through its interaction with the GABAergic system. nih.govmatilda.science The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and its potentiation leads to sedative and anxiolytic effects. nih.gov In vivo studies in mice have demonstrated that this compound can significantly reduce sleep latency and increase sleep duration. nih.govmatilda.scienceresearchgate.net
The mechanism of action is believed to involve the positive modulation of GABA_A receptors. nih.govmatilda.sciencenih.gov This is supported by in silico studies showing a binding affinity of this compound to the α1 and β2 subunits of the GABA_A receptor. nih.govmatilda.science Furthermore, the sedative effects of this compound are enhanced when co-administered with diazepam, a known GABA agonist, and are reversed by flumazenil, a GABA_A receptor antagonist. nih.govmatilda.sciencenih.gov This evidence strongly suggests that this compound's sedative properties are mediated through the GABAergic pathway. nih.govmatilda.science
Anxiolytic and anticonvulsant properties
Research has indicated that this compound possesses both anxiolytic and anticonvulsant properties. nih.govmatilda.sciencenih.govscielo.br Its anxiolytic-like effects have been observed in various animal models. nih.gov The mechanism underlying these effects is also thought to involve the GABAergic system, similar to its sedative actions. nih.gov Studies have shown that the anxiolytic effect of this compound can be reversed by the GABA_A receptor antagonist flumazenil. nih.gov
In terms of anticonvulsant activity, this compound has been shown to be effective in different seizure models. It has been found to increase the latency to seizures induced by pentylenetetrazole (PTZ) and picrotoxin. scielo.br It also showed protective effects against tonic convulsions in the maximal electroshock (MES) model. scielo.br The essential oil of Cymbopogon winterianus, which contains a significant amount of this compound, has been shown to reduce seizures induced by both PTZ and picrotoxin. nih.gov These findings suggest that this compound's anticonvulsant action may be mediated through its interaction with GABA_A receptors and potentially voltage-gated sodium channels. nih.gov
Potential for neuroprotective effects against neurodegeneration
This compound has demonstrated significant potential for neuroprotective effects against neurodegeneration in various experimental models. nih.gov In a rat model of Parkinson's disease, this compound protected dopaminergic neurons from rotenone-induced neurotoxicity through its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.netnih.govnih.gov It preserved tyrosine hydroxylase positive neurons and striatal fiber integrity. researchgate.netnih.gov
Furthermore, this compound has been shown to modulate pathways involved in apoptosis and protein aggregation. It attenuated the expression of the pro-apoptotic protein Bax, while enhancing the anti-apoptotic protein Bcl-2. researchgate.netnih.gov It also reduced the expression of α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease. researchgate.netnih.gov In models of Alzheimer's disease, this compound has shown neuroprotective effects against Aβ42-induced neurotoxicity. jst.go.jp It has been found to reduce cell death and reactive oxygen species levels in the brain. jst.go.jp The neuroprotective potential of this compound is also linked to its ability to modulate the mTOR signaling pathway, which is crucial for neuronal function and survival. researchgate.netnih.gov
Table 2: Neuroprotective Mechanisms of this compound
| Mechanism | Effect of this compound | Experimental Model |
|---|---|---|
| Apoptosis Regulation | Attenuated Bax expression, Enhanced Bcl-2 expression | Rotenone-induced Parkinson's disease model researchgate.netnih.gov |
| Protein Aggregation | Reduced α-synuclein expression | Rotenone-induced Parkinson's disease model researchgate.netnih.gov |
| Neuronal Survival | Preserved dopaminergic neurons and striatal fibers | Rotenone-induced Parkinson's disease model researchgate.netnih.gov |
| Signaling Pathway Modulation | Restored mTOR signaling | Rotenone-induced Parkinson's disease model researchgate.netnih.gov |
| Neurotoxicity Reduction | Protected against Aβ42-induced neurotoxicity | Drosophila model of Alzheimer's disease jst.go.jp |
Impact on neurochemical alteration, such as kynurenine (B1673888) metabolism
Recent research has uncovered a novel aspect of this compound's neurological effects, revealing its ability to alter neurochemical pathways, specifically kynurenine metabolism. eurekalert.orgmiragenews.comresearchgate.net Kynurenine is a metabolite of the amino acid tryptophan, and its metabolic pathway can lead to the production of either the neuroprotective kynurenic acid or the neurotoxic 3-hydroxykynurenine (3-HK). eurekalert.orgmiragenews.com
Studies have shown that exposure to this compound can shift the balance of kynurenine metabolism towards the production of the neurotoxic 3-HK. eurekalert.orgmiragenews.comresearchgate.net This alteration was observed in multiple biological models, including zebrafish, mice, and human brain organoids. eurekalert.org The increased production of 3-HK is a significant finding, as this compound is known to contribute to neurotoxic effects. eurekalert.orgmiragenews.com This research highlights a potential for neurotoxicity with high levels of this compound exposure, a contrast to its generally observed neuroprotective effects at lower concentrations. eurekalert.orgmiragenews.com
Effects on AMPA receptor gating properties
This compound has been studied for its effects on the biophysical gating properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). Research using whole-cell patch-clamp electrophysiology on HEK293 cells expressing different AMPAR subunits demonstrated that this compound oil exhibited significant inhibitory effects. mdpi.comresearchgate.net Specifically, this compound oil showed a four-fold inhibition on all tested AMPAR subunits. mdpi.comresearchgate.net
Further investigation into the kinetics of the receptor revealed that this compound oil decreased both the desensitization and deactivation rates of the AMPARs. mdpi.comresearchgate.net For instance, the deactivation rates for GluA1, GluA2, GluA1/2, and GluA2/3 subunits were all observed to decrease upon treatment with this compound oil. mdpi.com This alteration in the gating properties suggests that this compound can modulate AMPAR activity, which may contribute to its neuroprotective qualities by reducing excessive receptor activation. mdpi.comresearchgate.net These findings provide a potential mechanism for the calming effects attributed to essential oils containing this compound and offer a basis for the development of new drugs targeting neurological diseases associated with AMPAR overactivation. researchgate.net
Influence on mood states and brain activities (e.g., alpha and beta power)
Inhalation of citronella oil has been shown to have a harmonizing effect on mood and brain activity, simultaneously inducing relaxation and stimulation. researchgate.nettci-thaijo.orgthaiscience.info Subjectively, individuals who inhaled citronella oil reported feeling in a better mood and fresher. researchgate.nettci-thaijo.orgthaiscience.info
Physiological and neurological assessments support these subjective reports. After inhalation, a significant decrease in blood pressure, heart rate, and respiratory rate was observed, indicating a relaxing effect on the autonomic nervous system. researchgate.nettci-thaijo.orgthaiscience.info Concurrently, electroencephalography (EEG) recordings revealed a significant increase in the power of both alpha and beta brain waves. researchgate.nettci-thaijo.orgthaiscience.info Specifically, alpha-1 wave power increased in most brain areas, while alpha-2 wave power showed significant increases in the central and left posterior regions. thaiscience.info Beta wave power also increased across all brain areas, except for the right anterior region. thaiscience.info The increase in alpha waves is associated with a state of relaxation, while increased beta wave activity is linked to heightened alertness and a fresher feeling. thaiscience.inforjpharmacognosy.ir This combination of physiological relaxation and mental alertness characterizes the unique "harmonizing" effect of citronella oil. tci-thaijo.orgthaiscience.info
| Brain Wave | Effect of Citronella Inhalation | Associated State |
| Alpha | Increased Power researchgate.nettci-thaijo.orgthaiscience.info | Relaxation thaiscience.inforjpharmacognosy.ir |
| Beta | Increased Power researchgate.nettci-thaijo.orgthaiscience.info | Alertness, Freshness thaiscience.info |
Anticancer Potential and Molecular Mechanisms
Inhibition of cell proliferation
This compound has demonstrated the ability to inhibit the proliferation of various cancer cells. researchgate.netnih.govmdpi.com Studies have shown its effectiveness against triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 line, where it significantly reduced cell proliferation. nih.govmdpi.com Research indicates that this compound can suppress the growth of MDA-MB-231 cells by more than 50% in a Neutral Red Uptake (NRU) assay. nih.gov It also showed inhibitory effects in SRB and MTT assays. nih.gov
The mechanism behind this antiproliferative effect involves the induction of cell cycle arrest. mdpi.com For instance, in MDA-MB-231 cells, this compound has been shown to induce cell cycle arrest, thereby halting the division and growth of cancer cells. mdpi.com Furthermore, this compound can trigger apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com This is achieved through the inhibition of anti-apoptotic proteins like Bcl-2, which leads to the activation of the caspase-3-dependent pathway. mdpi.com In hepatocellular carcinoma cells (Huh7), this compound has also been reported to reduce proliferation by inducing apoptosis. researchgate.netresearchgate.net
Suppression of molecular targets
This compound exerts its anticancer effects by suppressing specific molecular targets involved in cancer progression. nih.gov One key target is the enzyme 5-lipoxygenase (LOX-5), which this compound has been shown to inhibit with an IC50 value of 40.63±2.27 μM. nih.gov Molecular docking studies support a strong interaction with LOX-5. nih.gov
Another important molecular target is tubulin. This compound has been found to prevent the polymerization of microtubules, a critical process for cell division, with an IC50 of 63.62 μM. nih.gov By interfering with microtubule dynamics, this compound can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and inhibition of cancer cell proliferation. nih.govmdpi.com In hepatocellular carcinoma cells, this compound has been found to activate the olfactory receptor OR1A2, which in turn leads to the phosphorylation of p38 MAPK and a reduction in cell proliferation. researchgate.net
Potential effects on specific cancer cell lines
This compound has shown cytotoxic and antiproliferative effects against a range of specific cancer cell lines.
Triple-Negative Breast Cancer (TNBC): In the MDA-MB-231 cell line, this compound significantly reduces cell proliferation, colony formation, and migration. nih.govmdpi.com It induces cell cycle arrest and apoptosis in these cells. mdpi.com
Hepatocellular Carcinoma: this compound has been shown to reduce proliferation in Huh7 hepatocellular carcinoma cells by inducing apoptosis. researchgate.netmdpi.comresearchgate.net This effect is mediated, at least in part, by the activation of the olfactory receptor OR1A2. researchgate.netsciencedaily.com
Other Cancer Cell Lines: While detailed mechanisms are more extensively studied in the above lines, preliminary reports also indicate toxicity of this compound against MCF-7 breast cancer cells. mdpi.comresearchgate.net
| Cancer Cell Line | Effect of this compound | Reference |
| MDA-MB-231 (TNBC) | Reduced proliferation, colony formation, and migration; induced cell cycle arrest and apoptosis. nih.govmdpi.com | nih.govmdpi.com |
| Huh7 (Hepatocellular Carcinoma) | Reduced proliferation by inducing apoptosis. researchgate.netmdpi.comresearchgate.net | researchgate.netmdpi.comresearchgate.net |
| MCF-7 (Breast Cancer) | Exhibited toxicity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Antiparasitic and Anthelmintic Effects
This compound, a major component of citronella oil, has demonstrated notable antiparasitic and anthelmintic properties. researchgate.netpsu.edumdpi.comresearchgate.netsemanticscholar.org It has been identified as a compound with activity against various parasites. mdpi.comresearchgate.net
In vitro studies have shown the efficacy of citronella oil against Fasciola gigantica, a parasitic flatworm, with 1% citronella oil demonstrating a significant anthelmintic effect. researchgate.netpsu.edu this compound has also been tested against the gastrointestinal nematode Haemonchus contortus. mdpi.comnih.gov In vitro assays showed that this compound could inhibit egg hatching and larval development of this nematode. nih.gov Furthermore, it demonstrated adulticidal effects, completely inhibiting the motility of adult H. contortus at high concentrations. scielo.br
The compound has also shown activity against protozoan parasites. mdpi.com For instance, the essential oil of Cymbopogon winterianus, which is rich in this compound, exhibited antiparasitic activities against Leishmania and Trypanosoma parasites. mdpi.com
| Parasite | Effect of this compound/Citronella Oil | Reference |
| Fasciola gigantica | Anthelmintic effect (in vitro) researchgate.netpsu.edu | researchgate.netpsu.edu |
| Haemonchus contortus | Inhibition of egg hatching and larval development (in vitro); inhibition of adult motility (in vitro) nih.govscielo.br | nih.govscielo.br |
| Leishmania spp. | Antiparasitic activity mdpi.com | mdpi.com |
| Trypanosoma spp. | Antiparasitic activity mdpi.com | mdpi.com |
Antiviral Activities
This compound, a key constituent of essential oils from plants like those in the Cymbopogon genus, has demonstrated notable antiviral properties in various studies. researchgate.net Research indicates that this compound can act against a range of viruses through different mechanisms, including the direct inactivation of virus particles and interference with the viral replication cycle.
One of the primary mechanisms of this compound's antiviral action is the disruption of viral envelopes, which is particularly effective against enveloped viruses. unisla.ac.idfrontiersin.org This action can prevent the virus from attaching to and entering host cells. frontiersin.org For instance, essential oils containing this compound have been shown to inhibit the replication of Herpes Simplex Virus-2 (HSV-2) by potentially interfering with viral attachment and entry. frontiersin.orgnih.govisciii.es Studies have also highlighted its efficacy against other herpesviruses, such as Herpes Simplex Virus-1 (HSV-1). tubitak.gov.tr
Furthermore, this compound has been investigated for its potential against respiratory viruses. Some research suggests that essential oils rich in this compound could be beneficial in managing influenza viruses. frontiersin.org While direct evidence for its effect on coronaviruses is still emerging, the known antiviral properties of terpenoids like this compound against other viruses have prompted further investigation into their potential in this area. bsmiab.org
In the context of plant viruses, this compound has shown promising results. Studies on the Tobacco Mosaic Virus (TMV) revealed that this compound could effectively inhibit viral infection in tobacco plants under greenhouse conditions. jmb.or.kr This suggests a broader spectrum of antiviral activity that extends beyond human and animal viruses.
The antiviral effects of this compound are often attributed to its chemical structure, which allows it to interact with viral components. Being lipophilic, it can easily penetrate viral membranes, leading to their disintegration. nih.gov This ability to disrupt the viral structure is a key factor in its virucidal activity, which is the capacity to directly inactivate virus particles outside of a host cell. thieme-connect.com
It is important to note that much of the research on this compound's antiviral activity has been conducted in vitro or in animal models. humanjournals.com While these studies provide a strong foundation, more research, including clinical trials, is needed to fully establish its therapeutic potential in humans. humanjournals.com
Table 1: Summary of Antiviral Activities of this compound
| Virus Type | Reported Effect of this compound | Source(s) |
| Herpes Simplex Virus-1 (HSV-1) | Inhibition of viral replication. | tubitak.gov.tr |
| Herpes Simplex Virus-2 (HSV-2) | Inhibition of viral replication, potentially by preventing attachment and entry. | frontiersin.orgnih.govisciii.es |
| Influenza Virus | Potential to help treat the virus. | frontiersin.org |
| Tobacco Mosaic Virus (TMV) | Potent inactivation and curative effects in vivo. | jmb.or.kr |
Antidiabetic and Cardioprotective Effects
Emerging research has highlighted the potential of this compound in managing diabetes and protecting the cardiovascular system. researchgate.net Studies have indicated that this compound may possess antidiabetic properties, contributing to its profile as a multifaceted therapeutic agent. researchgate.net The investigation into these effects is part of a broader exploration of the pharmacological benefits of natural compounds.
In addition to its potential antidiabetic effects, this compound has also been noted for its cardioprotective activities. researchgate.net Research suggests that it may help in safeguarding the heart, although the specific mechanisms behind this protection are still under investigation. These properties are significant, given the global prevalence of cardiovascular diseases.
The dual antidiabetic and cardioprotective effects of this compound suggest its potential as a valuable compound in addressing metabolic and cardiovascular disorders. researchgate.net However, it is crucial to acknowledge that the research in these areas is still in its early stages. Further in-depth studies are required to fully understand the mechanisms of action and to validate these preliminary findings for any potential clinical applications.
Other Pharmacological Activities
This compound has been identified as a potent agent in preventing enzymatic browning in fruits during storage. This anti-browning effect is primarily attributed to its ability to inhibit the activity of polyphenol oxidase (PPO), the key enzyme responsible for the browning reaction in many fruits and vegetables. By inhibiting PPO, this compound helps to preserve the fresh appearance and quality of produce, extending its shelf life.
Research has demonstrated that applying this compound, often as a component of essential oils, can effectively reduce the browning index in fruits such as apples and pears. The mechanism involves the interaction of this compound with the active site of the PPO enzyme, thereby preventing the oxidation of phenolic compounds that leads to the formation of brown pigments. This natural, volatile compound presents a promising alternative to synthetic anti-browning agents used in the food industry.
This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain, which are typically reduced in patients with this condition. By enhancing cholinergic neurotransmission, cognitive function and memory may be improved.
Studies have indicated that this compound can effectively inhibit AChE activity. This inhibitory action is thought to be due to the interaction of this compound with the active site of the enzyme. As a natural compound, this compound offers a potential alternative or complementary approach to synthetic AChE inhibitors, which are currently used in the treatment of Alzheimer's disease. Further research is needed to fully elucidate its efficacy and mechanism of action in this context.
This compound has been recognized for its anesthetic properties in various preclinical studies. researchgate.net Research involving animal models has demonstrated that this compound can induce a state of anesthesia, suggesting its potential as a local or general anesthetic agent. The proposed mechanism for its anesthetic effect is related to its interaction with the central and peripheral nervous systems.
Specifically, it is thought that this compound may modulate the activity of ion channels, such as sodium and potassium channels, which are crucial for the transmission of nerve impulses. By blocking these channels, this compound can prevent the generation and propagation of action potentials, leading to a loss of sensation. These findings open up possibilities for the development of new anesthetic drugs derived from natural sources.
This compound has demonstrated significant antinociceptive, or pain-relieving, effects in several experimental models. researchgate.net This property suggests its potential as an analgesic agent for the management of different types of pain. The mechanisms underlying its antinociceptive action are believed to involve multiple pathways within the nervous system.
Research indicates that this compound may exert its effects by interacting with the opioid system, which is a major pathway for pain modulation in the body. Additionally, it is thought to influence the inflammatory response, which often contributes to pain. By reducing inflammation and interacting with pain signaling pathways, this compound can effectively alleviate pain perception. These findings highlight the therapeutic potential of this compound as a natural alternative for pain management.
Ecological and Environmental Research on Citronellal
Pest Management and Insecticidal/Repellent Applications
Citronellal (B1669106), a key monoterpene aldehyde found in the essential oils of Cymbopogon species, is the subject of extensive research for its significant potential in pest management. nih.govresearchgate.net Its biological activities are leveraged in various applications, from common consumer insect repellents to sustainable agricultural practices.
This compound is a primary component in citronella oil, one of the most widely used natural compounds in commercial mosquito repellents. nih.gov While effective, the protection time of repellents based on citronella oil is often limited to about two hours due to the compound's volatility. nih.govhealthline.com Research indicates that the formulation is crucial to its efficacy; when correctly formulated, it can be as effective as DEET for up to two hours. healthline.com
Studies have explored methods to extend its duration of action. The addition of substances like vanillin, which does not have repellent properties on its own, can increase the protection time of citronella-based formulations against mosquito vectors such as Aedes aegypti and Aedes albopictus. nih.gov
Field trials have demonstrated the high efficacy of this compound derivatives. A 5% mixture of hydroxylated cyclic acetals, synthesized from this compound, provided over 99% initial protection against mosquitoes. This level of repellency was comparable to that of DEET and Icaridin, maintaining significant protection for several hours. nih.gov
Table 1: Comparative Repellency of this compound Derivative and Other Repellents in Field Trials
| Repellent Compound | Initial Protection Efficacy | Protection Efficacy after 3.5 hours | Protection Efficacy after 7 hours |
|---|---|---|---|
| 5% this compound Derivatives | 99.0% | 94.2% | 79.0% |
| 20% DEET | 100% | 99.0% | 83.3% |
| 20% Icaridin | 99.6% | 98.2% | 93.8% |
Data sourced from a field experiment evaluating protection from mosquitoes. nih.gov
Beyond its repellent capabilities, this compound exhibits significant insecticidal (insect-killing) and acaricidal (mite- and tick-killing) properties. nih.govresearchgate.net Laboratory studies have quantified its lethal effects on a range of arthropods.
As an acaricide, this compound has proven effective against mites of agricultural and veterinary importance. In trials against the Varroa destructor mite, a major pest of honeybees, this compound demonstrated a lethal concentration (LC50) of 5.47 µL/mL after 24 hours. researchgate.net It is also effective against the two-spotted spider mite (Tetranychus urticae), with a 50% lethal concentration (LC50) of 15.20 mg/L of air in fumigation tests. researchgate.netcornell.edu Furthermore, citronella oil at concentrations of 12.5% and higher is effective in killing tropical horse tick larvae (Anocentor nitens). cornell.edu
Its insecticidal activity extends to various insects. The (+)-Citronellal isomer was found to be the more effective form against the German cockroach (Blattella germanica), with a lethal dose (LD50) of 0.38 mg/cm². researchgate.net Studies have also demonstrated its larvicidal effects against mosquito species, including Aedes albopictus, Culex quinquefasciatus, and Culex nigripalpus. researchgate.netusf.edu In one study, a 50% citronella oil spray resulted in an average mortality rate of 97.32% against Aedes aegypti mosquitoes. dipterajournal.com
Table 2: Documented Insecticidal and Acaricidal Efficacy of this compound
| Target Pest | Efficacy Metric | Value | Reference |
|---|---|---|---|
| Varroa destructor | LC50 (24h) | 5.47 µL/mL | researchgate.net |
| Tetranychus urticae | LC50 (fumigation) | 15.20 mg/L air | researchgate.net |
| Blattella germanica | LD50 | 0.38 mg/cm² | researchgate.net |
| Aedes aegypti | Mortality Rate | 97.32% | dipterajournal.com |
| Anocentor nitens | Effective Concentration | ≥12.5% | cornell.edu |
This compound controls pest populations through a multi-faceted approach involving behavioral modification and direct toxicity. pagepressjournals.org Research has identified four primary mechanisms of action:
Repellency: The strong odor of this compound is aversive to many insects, driving them away from treated areas, plants, or hosts. pagepressjournals.orgresearchgate.net This is the most well-known mechanism, forming the basis of its use in consumer repellent products. nih.gov
Intoxication: this compound can act as a contact or stomach poison, leading to mortality. pagepressjournals.orggjesm.net Studies on Aphis gossypii (cotton aphid) showed that citronella oil had a toxic effect causing 89.1% mortality. gjesm.netgjesm.net The lipophilic nature of monoterpenes like this compound allows them to affect the structure and function of cell membranes in insects, and they can also be neurotoxic, impacting various receptor pathways. researchgate.net
Egg-laying Inhibition (Oviposition Deterrence): this compound can deter female insects from laying eggs on treated surfaces. pagepressjournals.orgresearchgate.net In studies involving the diamondback moth (Plutella xylostella), citronella essential oil significantly reduced the number of eggs laid on cabbage plants. pagepressjournals.org This effect was also observed against the sweetpotato whitefly, Bemisia tabaci, which laid significantly fewer eggs on chili leaves treated with citronella oil. researchgate.net
Anti-feedant Effects: The compound can inhibit insects from feeding on treated plants, thereby reducing crop damage. pagepressjournals.orgresearchgate.net This anti-feedant action has been documented against pests such as Plutella xylostella and the fall armyworm (Spodoptera frugiperda). pagepressjournals.orgresearchgate.net
The diverse mechanisms of action make this compound a valuable tool for sustainable and integrated pest management (IPM) programs. gjesm.netgjesm.net Its use as a botanical pesticide offers an environmentally friendly alternative to synthetic chemicals, reducing the risk of pollution and harm to non-target organisms. pagepressjournals.orggjesm.net
Field studies have validated its effectiveness in agricultural settings. The application of citronella oil has been shown to suppress populations of Aphis gossypii on chili plants and Plutella xylostella on cabbage. pagepressjournals.orggjesm.net A single application of citronella oil led to a 91% reduction in A. gossypii populations by the end of one observation period. gjesm.net Importantly, research on cabbage pests showed that citronella oil did not have an adverse effect on the natural enemy Diadegma eucerophaga, highlighting its potential for use in IPM systems that rely on biological control agents. pagepressjournals.org The use of citronella oil, either alone or in rotation with synthetic pesticides, can effectively control pests, completing an environmentally friendly pest control package that supports sustainable agricultural development. gjesm.netresearchgate.net
Phytotoxicity and Allelopathic Effects of this compound
While beneficial for pest control, this compound also exhibits significant phytotoxic (toxic to plants) and allelopathic (growth-inhibiting) properties, which have been researched for potential herbicidal applications.
This compound has a demonstrably detrimental effect on the emergence and growth of various weed species. nih.gov In laboratory bioassays, this compound completely inhibited the emergence of weeds such as Ageratum conyzoides, Chenopodium album, and Parthenium hysterophorus at a concentration of 100 µg/g of sand. nih.gov The effect is dose-dependent, with root growth being more severely inhibited than shoot growth. nih.gov Similarly, incorporating citronella plant residues into soil significantly reduced the growth and biomass of weeds like ruzi grass and popping pod. cropj.comresearchgate.net
The post-emergent application of this compound causes visible injury to weeds, including chlorosis (loss of chlorophyll) and necrosis (tissue death), which can lead to wilting and the eventual death of the plant. nih.gov The mechanisms underlying this phytotoxicity are multifaceted:
Mitotic Suppression: this compound disrupts cell division in growing root tips. At a concentration of 2.5 mM, it was found to completely suppress mitosis in onion root tip cells, leading to distorted and even enucleated cells at higher concentrations. nih.gov
Membrane Damage: The compound causes a rapid leakage of electrolytes from leaf tissue, which indicates a severe loss of cell membrane integrity. researchgate.netnih.gov This is likely due to the induction of reactive oxygen species that cause lipid peroxidation. cropj.comresearchgate.net
Physical and Metabolic Disruption: Scanning electron microscopy has revealed that this compound treatment disrupts the cuticular wax on leaves, clogs stomata, and causes epidermal cells to shrink. researchgate.netnih.gov Furthermore, it leads to a reduction in total chlorophyll (B73375) content and cellular respiration, impairing the plant's photosynthetic and respiratory metabolism. nih.gov
These findings suggest that this compound possesses strong weed-suppressing abilities and could serve as a lead molecule for the development of natural herbicides. ijcmas.com
Environmental Fate and Degradation of this compound
The environmental persistence and degradation pathways of this compound are crucial for understanding its ecological impact. Research into its biodegradability, volatilization, and microbial degradation provides insights into how this compound behaves once released into various environmental compartments.
Biodegradability in environmental matrices
This compound is considered to be biodegradable. mdpi.com Biodegradation is an important environmental fate process for this compound in both soil and water. nih.gov The inclusion of citronella extract, of which this compound is a major component, has been shown to positively influence the biodegradability of materials like cassava starch-based films. nih.gov Higher concentrations of the extract can lead to increased rates of biodegradation, which is thought to be due to the interaction between citronella's components and the film's matrix. nih.gov This interaction may disrupt the molecular structure of the material, creating openings that facilitate water penetration and microbial activity. nih.gov
In soil environments, citronella is considered non-persistent, with a typical aerobic degradation half-life (DT₅₀) of 15 days. epa.gov The organic matter content of the soil can influence the degradation rate of organic compounds. For instance, in agricultural soils with low organic matter, the degradation of organic materials can be accelerated as microorganisms seek them out as a carbon source. researchgate.net
Volatilization and microbial degradation
Volatilization is a significant process in the environmental fate of this compound. nih.gov With an estimated Henry's Law constant of 2.62 x 10⁻⁴ atm-cu m/mole, this compound is expected to volatilize from water surfaces. nih.gov The estimated volatilization half-life from a model river is approximately 8 hours, and from a model lake, it is about 6 days. nih.gov Volatilization from moist soil surfaces is also considered an important fate process. nih.gov Due to its detectable odor, it is inferred that this compound can also volatilize from dry soil. nih.gov
Microbial degradation plays a key role in the breakdown of this compound in the environment. Soil bacteria, such as Pseudomonas mendocina, have been shown to degrade this compound. researchgate.net The degradation pathway in several Pseudomonas species, including P. aeruginosa and P. citronellolis, involves the oxidation of citronellol (B86348) to this compound, and then to citronellate. researchgate.net This suggests that this compound is an intermediate in the microbial catabolism of citronellol. The process continues with the formation of a CoA ester, which then enters further metabolic pathways. researchgate.net The degradation of linear terpenes like this compound is facilitated by specific enzymes that can overcome the structural hindrances that might otherwise inhibit processes like beta-oxidation. researchgate.net
Ecotoxicological Studies on Non-Target Organisms
The potential impact of this compound on organisms that are not the intended target of its use is a critical area of environmental research. Ecotoxicological studies on various non-target species help to build a comprehensive profile of the environmental safety of this compound.
Impact on aquatic invertebrates (e.g., Daphnia magna)
The acute toxicity of this compound to the freshwater crustacean Daphnia magna has been evaluated in ecotoxicological studies. This organism is a standard model in aquatic toxicology due to its sensitivity to chemical contaminants and its important role in freshwater food webs. Research has established a 48-hour median effective concentration (EC50) of 8.7 mg/L for this compound's effect on Daphnia magna.
Interactive Data Table: Acute Toxicity of this compound to Daphnia magna
| Test Organism | Exposure Duration | Endpoint | Value (mg/L) |
| Daphnia magna | 48 hours | EC50 | 8.7 |
Effects on soil organisms (e.g., Eisenia fetida)
While direct data for this compound is lacking, studies on the closely related compound, citronellol, have shown it to be toxic to Eisenia fetida, with a reported LC50 of 12.34 mg/L. nih.govorst.edu It is important to note that while citronellol and this compound are structurally similar, their toxicological profiles may differ. Further research is needed to determine the specific effects of this compound on this important soil organism.
Phytotoxicity to non-target plants (e.g., Allium cepa)
This compound has been demonstrated to exhibit phytotoxic effects on various plants. The onion, Allium cepa, is a widely used model organism in phytotoxicity and genotoxicity studies due to its sensitive and clear response to chemical agents.
Research on the phytotoxicity of this compound has shown that it can significantly inhibit the emergence and early seedling growth of several weed species in a dose-dependent manner. At a concentration of 100 µg/g in a sand culture, this compound completely inhibited the emergence of all tested weeds. Root length was found to be more severely inhibited than shoot length.
The mechanism for this root growth inhibition has been investigated using the Allium cepa root tip bioassay. These studies revealed that this compound affects the mitotic activity of the growing root tip cells. At a concentration of 2.5 mM, this compound was found to completely suppress mitosis. At higher concentrations, it caused various degrees of cellular distortion and even enucleation. Post-emergent application of this compound also resulted in visible injuries to plants, such as chlorosis and necrosis, leading to wilting and death. These findings indicate that this compound can cause severe phytotoxicity in non-target plants.
Modulation of microbial community growth and metabolism in river and soil environments
Research into the environmental impact of this compound's related monoterpenoid, citronellol, has revealed notable effects on microbial communities in both river and soil ecosystems. nih.govunizar.es Studies have demonstrated that citronellol can alter the growth and metabolism of fluvial (river) and edaphic (soil) bacterial populations. nih.govunizar.es
In controlled experiments, citronellol exhibited significant toxicity to microorganisms in river water, with a clear dose-response relationship. unizar.es The metabolic activity of these microbial communities, particularly their capacity to metabolize carbohydrates, was observed to decrease upon exposure to citronellol. nih.govunizar.es Similarly, soil microorganisms experienced a reduction in growth when exposed to even low concentrations of this compound. unizar.es
The lethal concentration (LC50) values, which represent the concentration required to kill 50% of a test population, highlight the differential sensitivity of these microbial communities. Fluvial bacterial populations were found to be more sensitive to citronellol than their edaphic counterparts. nih.govunizar.es
Table 1: LC50 Values of Citronellol on Fluvial and Edaphic Bacterial Populations
| Environment | Microbial Community | LC50 Value (% v/v) |
|---|---|---|
| River | Fluvial Bacterial Population | 0.19 |
This data is based on research conducted on citronellol, a closely related monoterpenoid to this compound. nih.govunizar.es
These findings suggest that the introduction of related compounds like this compound into these environments could potentially disrupt the complex interactions within river and soil ecosystems by impacting organisms that play crucial roles in their respective food webs. unizar.es
Toxicity to beneficial insects, including pollinators
Citronella oil, of which this compound is a primary active component, has been shown to have toxic effects on beneficial insects, including vital pollinators like honey bees. cornell.edu While often utilized as a repellent, research indicates that at higher concentrations, it can be acutely toxic. cornell.eduorst.edu
One study comparing seven botanical insecticides found that citronella oil exhibited the highest acute toxicity to adult honey bees (Apis mellifera) at an application rate of 10 ml/L. cornell.edu Interestingly, the same study noted that citronella was one of only two botanicals tested that was not toxic to honey bee larvae, suggesting a differential effect based on the developmental stage of the insect. cornell.edu
The repellent properties of citronella oil are well-documented and are a factor in its impact on pollinators. The social bee Tetragonisca angustula showed strong repulsion to citronella oil at a concentration of 10 mL/L. cornell.edu This repellent effect can deter bees from foraging in treated areas, which can have indirect consequences on pollination. researchgate.netscielo.br However, there are conflicting findings, as another study reported that citronella did not repel Africanized honey bees. cornell.edu The primary mode of action is believed to be non-toxic, with the oil's terpenes blocking the neural pathways of insects, thereby disrupting their movement and metabolism. cornell.edu
Table 2: Effects of Citronella Oil on Honey Bees (Apis mellifera)
| Life Stage | Effect at 10 ml/L | Finding |
|---|---|---|
| Adult | High Acute Toxicity | Highest among seven tested botanical insecticides. |
This data is based on research conducted on citronella oil, which contains this compound as a major constituent. cornell.edu
While some sources suggest that because citronella oil primarily acts as a repellent, it is unlikely to harm pollinators, other research indicates potential for acute toxicity and sublethal effects. cornell.eduorst.edu
Future Research Directions and Translational Perspectives
Elucidation of Complex Molecular Mechanisms
Future research is poised to delve deeper into the intricate molecular mechanisms underpinning the diverse biological activities of citronellal (B1669106). While current studies have highlighted its antioxidant, anti-inflammatory, and antimicrobial properties, a comprehensive understanding of the signaling pathways and molecular targets remains a significant area for investigation. Investigations into its antioxidant effects have shown that this compound can scavenge free radicals, but the precise interactions with cellular antioxidant defense systems, such as the Nrf2-ARE pathway, warrant further exploration. Similarly, its anti-inflammatory actions are attributed to the inhibition of pro-inflammatory mediators, yet the specific kinases and transcription factors involved in this process are not fully elucidated. In the context of its antimicrobial activity, research suggests that this compound disrupts the cell membrane integrity of microorganisms. Future studies should focus on identifying the specific membrane components and associated signaling cascades that are targeted by this compound, which could reveal novel mechanisms of antimicrobial action. Advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, will be instrumental in mapping the global cellular responses to this compound exposure, providing a more holistic view of its mechanism of action.
Development of Novel Therapeutic Agents based on this compound Scaffold
The chemical structure of this compound presents a versatile scaffold for the synthesis of new therapeutic agents. Its aldehyde functional group and chiral center offer opportunities for a wide range of chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of derivatives such as hydroxythis compound (B85589) has already been explored, demonstrating the potential to create compounds with altered biological activities. Future research in this area will likely focus on structure-activity relationship (SAR) studies to guide the rational design of novel this compound-based compounds. For instance, modifications to the alkyl chain or the aldehyde group could lead to derivatives with enhanced affinity for specific biological targets. The development of citronellol-derived polymers with bactericidal properties further illustrates the potential of using this natural product as a building block for new materials with therapeutic applications. The exploration of this compound as a precursor for the synthesis of more complex molecules, such as menthol (B31143) and isopulegol (B1217435), also opens avenues for the creation of a diverse library of compounds for pharmacological screening.
Optimization of Green Synthesis and Biocatalytic Processes
The increasing demand for natural and sustainably sourced compounds has spurred research into green synthesis and biocatalytic methods for this compound production. Traditional chemical synthesis routes are often associated with the use of harsh reagents and the generation of hazardous waste. In contrast, green chemistry approaches, such as the use of solid-supported catalysts and microwave irradiation for the cyclization of this compound to isopulegol, offer more environmentally friendly alternatives. A significant focus of future research will be the optimization of these green synthesis protocols to improve yields, reduce reaction times, and minimize environmental impact.
Biocatalysis represents another promising avenue for the sustainable production of this compound and its derivatives. The use of enzymes, such as ene-reductases and alcohol dehydrogenases, allows for highly selective transformations under mild reaction conditions. Recent studies have demonstrated the successful use of whole-cell biocatalysts for the efficient synthesis of (R)-citronellal. Future research will likely concentrate on the discovery and engineering of novel enzymes with improved catalytic efficiency and stability. The development of robust and reusable immobilized enzyme systems will also be crucial for the industrial-scale biocatalytic production of this compound.
Below is a table summarizing recent advancements in the biocatalytic production of (R)-citronellal:
| Starting Material | Biocatalyst System | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Geraniol (B1671447) | CgrAlcOx and OYE2 (one-pot, two-step cascade) | (R)-citronellal | 95.1% conversion | 95.9% | |
| (E/Z)-citral | Engineered OYE2p (whole-cell biocatalyst) | (R)-citronellal | 106 g/L product | 95.4% | |
| Geraniol | Immobilized CgrAlcOx and OYE2 | (R)-citronellal | 95% conversion | 96.9% | |
| Geraniol | AdhP and OYE2p (hydrogen-borrowing cascade) | (R)-citronellal | 98.23% conversion | 96.7% |
Assessment of Long-Term Environmental Impact and Ecotoxicological Implications
As the use of this compound in various consumer products and agricultural applications expands, a thorough assessment of its long-term environmental impact and ecotoxicological implications is imperative. While this compound is generally considered to have low toxicity and is readily biodegradable, comprehensive studies on its environmental fate and effects on non-target organisms are still needed. Research on the related compound citronellol (B86348) has shown that it can have a negative impact on certain aquatic and soil organisms, highlighting the need for specific ecotoxicological data for this compound.
Future research should focus on several key areas. Long-term studies are required to understand the persistence of this compound in different environmental compartments, such as soil and water, and to identify any potential degradation products. Ecotoxicity testing should be expanded to a wider range of non-target organisms, including terrestrial and aquatic invertebrates, fish, and beneficial microorganisms, to establish a comprehensive ecological risk profile. The potential for bioaccumulation in the food chain also warrants investigation. Understanding these environmental aspects is crucial for ensuring the sustainable and safe use of this compound-containing products. The International Fragrance Association (IFRA) classifies this compound as non-persistent, non-bioaccumulative, and non-toxic, suggesting it degrades readily in the environment and poses minimal ecological toxicity.
Integration of this compound into Sustainable Agriculture and Pest Control Strategies
This compound's natural insect repellent and antimicrobial properties make it a promising candidate for integration into sustainable agriculture and pest control strategies. Its repellent effect against mosquitoes is well-documented, and this activity can potentially be extended to agricultural pests. Furthermore, its demonstrated antibacterial and antifungal activities suggest its utility in controlling plant pathogens.
Future research in this domain should focus on several practical aspects. Field trials are necessary to evaluate the efficacy of this compound-based formulations against a broad spectrum of agricultural pests and diseases under real-world conditions. The development of stable and effective formulations is crucial to overcome the challenges of volatility and degradation in an agricultural setting. This could involve the use of advanced delivery systems, such as microencapsulation, to provide controlled release and enhance the persistence of this compound's effects. Investigating the potential for synergistic effects when combined with other natural pesticides or biological control agents could lead to the development of more potent and sustainable pest management solutions. Additionally, assessing the impact of this compound on beneficial insects, such as pollinators, is essential to ensure its compatibility with integrated pest management (IPM) programs.
Clinical Translation and Human Health Applications
The broad spectrum of pharmacological activities attributed to this compound, including its antioxidant, anti-inflammatory, and neuroprotective potential, suggests significant promise for clinical translation and human health applications. Preclinical studies have provided evidence for its therapeutic potential in a variety of disease models. For instance, its antioxidant and anti-inflammatory properties may be beneficial in managing conditions associated with oxidative stress and inflammation. Its potential to modulate neurotransmitter systems also suggests applications in neurological disorders.
The path to clinical translation requires rigorous investigation. Future research must focus on well-designed preclinical studies to establish efficacy and safety in relevant animal models of human diseases. Pharmacokinetic and pharmacodynamic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo. The development of standardized and well-characterized this compound formulations is also a critical step for ensuring reproducibility and facilitating regulatory approval. Ultimately, randomized controlled clinical trials will be necessary to definitively establish the safety and efficacy of this compound for specific human health applications.
Advanced Delivery Systems for Enhanced Bioavailability and Reduced Volatility
A significant challenge in harnessing the full therapeutic and practical potential of this compound is its high volatility and poor water solubility, which can limit its bioavailability and duration of action. Advanced delivery systems offer a promising solution to overcome these limitations. Microencapsulation and nanoencapsulation techniques have been explored to protect this compound from degradation, reduce its volatility, and provide controlled release.
Future research in this area should focus on the design and optimization of novel delivery systems tailored for specific applications. For topical applications, the development of nanoemulsions, microemulsions, and nanocapsules can enhance skin permeation and provide a sustained release of this compound for prolonged insect repellent or therapeutic effects. For oral administration, encapsulation in biodegradable polymers or lipid-based nanocarriers could improve bioavailability by protecting this compound from degradation in the gastrointestinal tract and enhancing its absorption. The use of stimuli-responsive delivery systems that release this compound in response to specific physiological cues (e.g., pH, enzymes) at the target site is another exciting area for future exploration. The development of these advanced formulations will be crucial for translating the promising biological activities of this compound into effective and practical applications.
The table below presents a summary of various advanced delivery systems investigated for this compound:
| Delivery System | Wall/Carrier Material | Purpose | Key Findings | Reference |
| Microcapsules | Gum arabic and maltodextrin | Reduce volatility, protect from environmental damage | High microencapsulation efficiency, good thermal stability | |
| Microcapsules | Gelatin and gum arabic | Mosquito repellent finishing for textiles | Higher and longer-lasting protection compared to non-encapsulated oil | |
| Microcapsules | Gelatin | Reduce evaporation rate for topical application | Decreased membrane permeation by at least 50%, sustained release | |
| Nanocapsules | Isophorone diisocyanate (shell) | Functionalizing textiles for antibacterial and mosquito repellent properties | Excellent mosquito repelling rate (>90%) and high inhibition of S. aureus (97.72%) | |
| Nanoencapsulation | Chitosan nanoparticles and cellulose (B213188) nanofibers | Enhance insecticidal activity and control release | Increased encapsulation efficiency and enhanced insecticidal activity | |
| Inclusion Complexes | β-Cyclodextrin | Controlled release for biofunctional textiles | Effective for long-term release of the active principle | |
| Nanoemulsion | - | Sustained release for mosquito repellent | Prolonged release time and protection | |
| Micro-emulgel | Carbopol 940 | Treatment of Candida albicans infection | Enhanced release in aqueous systems, high drug release at the target site |
Q & A
Q. How can life-cycle assessments (LCAs) evaluate this compound production’s environmental footprint compared to synthetic alternatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
